Chemical properties of 4-(Benzyloxy)-5-fluoroquinazoline
Chemical properties of 4-(Benzyloxy)-5-fluoroquinazoline
An in-depth technical analysis of 4-(Benzyloxy)-5-fluoroquinazoline, focusing on its physicochemical properties, strategic utility in organic synthesis, and downstream applications in the development of targeted kinase inhibitors.
Executive Summary
In the landscape of modern targeted therapeutics, the quinazoline scaffold remains a "privileged structure," forming the core of numerous ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib). 4-(Benzyloxy)-5-fluoroquinazoline (CAS 329699-88-9)[1] represents a highly specialized, strategically functionalized building block. The installation of a fluorine atom at the C5 position fundamentally alters the electronic landscape of the pyrimidine ring, while the C4-benzyloxy group serves as a robust, orthogonally cleavable protecting group. This whitepaper details the chemical properties, mechanistic causality, and self-validating synthetic workflows for utilizing this intermediate in advanced drug discovery programs.
Physicochemical & Electronic Profile
The utility of 4-(Benzyloxy)-5-fluoroquinazoline stems directly from the push-pull electronic dynamics between the electron-withdrawing C5-fluorine and the electron-donating (via resonance) C4-benzyloxy oxygen.
Quantitative Chemical Properties
Table 1: Structural and Physicochemical Data
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 329699-88-9[1] | Standard identifier for procurement and IP tracking. |
| Molecular Formula | C15H11FN2O[1] | Defines the exact mass for mass spectrometry validation. |
| Molecular Weight | 254.26 g/mol [1] | Optimal low-molecular-weight precursor for fragment-based design. |
| SMILES | FC1=CC=CC2=C1C(OCC3=CC=CC=C3)=NC=N2 | Computational docking and cheminformatics input. |
| C5-Fluorine Hammett | +0.52 (Strong Inductive) | Increases electrophilicity of the C4 position. |
The Causality of C5-Fluorination
The C5 position is physically adjacent to the C4a bridgehead carbon. The introduction of fluorine at this site exerts a strong inductive electron-withdrawing effect (-I).
-
Synthetic Impact: This inductive effect depletes electron density from the C4 position, significantly lowering the activation energy required for nucleophilic aromatic substitution (
)[2]. -
Pharmacological Impact: In final drug candidates, the C5-fluorine lowers the
of the N1/N3 nitrogens, which can enhance membrane permeability. Furthermore, it blocks metabolic oxidation at the C5 position and can engage in multipolar interactions within the kinase hinge region.
The Strategic Role of the C4-Benzyloxy Group
While 4-chloroquinazolines are standard electrophiles for amination, they are highly reactive and prone to hydrolysis. The C4-benzyloxy group acts as a stable masking agent for the quinazolin-4-one tautomer[3]. It allows medicinal chemists to perform harsh functionalizations at the C6 or C7 positions (e.g., cross-coupling or alkylation) without degrading the C4 position. Once peripheral modifications are complete, the benzyl group is cleaved via mild catalytic hydrogenolysis to reveal the quinazolinone, which is then activated and aminated[3].
Synthetic Workflows & Logical Relationships
The synthesis and utilization of 4-(Benzyloxy)-5-fluoroquinazoline follows a highly logical progression from simple anthranilic acids to complex kinase inhibitors[4].
Synthetic workflow for 4-(Benzyloxy)-5-fluoroquinazoline from 6-fluoroanthranilic acid.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to ensure that every synthetic step includes built-in quality control. The following protocols are designed as self-validating systems to guarantee high-fidelity execution.
Protocol A: Synthesis of 4-(Benzyloxy)-5-fluoroquinazoline
Objective: Displace the C4-chloride of 4-chloro-5-fluoroquinazoline with a benzyloxide nucleophile.
-
Step 1: Alkoxide Generation
-
Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under
. Add Benzyl alcohol (1.1 eq) dropwise over 10 minutes. -
Causality: NaH irreversibly deprotonates the alcohol to form the highly nucleophilic benzyloxide anion. The 0 °C temperature controls the exothermic evolution of
gas and prevents solvent degradation. -
Self-Validation Check: The reaction is ready for the next step only when the visible bubbling of
gas completely ceases, yielding a clear or slightly opaque homogeneous solution.
-
-
Step 2: Nucleophilic Aromatic Substitution (
)-
Action: Dissolve 4-chloro-5-fluoroquinazoline (1.0 eq) in anhydrous THF and add dropwise to the alkoxide solution at 0 °C. Allow to warm to room temperature and stir for 2 hours.
-
Causality: The C5-fluorine activates the C4 position, allowing the
to proceed rapidly at room temperature without the need for transition metal catalysts[2]. -
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The highly UV-active starting material (
) must be completely consumed, replaced by a single new spot ( ).
-
-
Step 3: Quench and Isolation
-
Action: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x). Dry the combined organic layers over and concentrate in vacuo. -
Self-Validation Check: Analyze the crude residue via LC-MS. A dominant peak at
255.1 ( ) confirms the successful installation of the benzyloxy group.
-
Protocol B: Downstream Conversion to a 4-Anilino Kinase Inhibitor
Objective: Remove the benzyl protecting group and install an aniline pharmacophore to generate an active kinase inhibitor[4].
-
Step 1: Catalytic Hydrogenolysis
-
Action: Dissolve 4-(Benzyloxy)-5-fluoroquinazoline in Methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm, balloon) for 4 hours.
-
Causality: Palladium catalyzes the specific cleavage of the benzyl-oxygen bond, releasing toluene and yielding the stable 5-fluoroquinazolin-4-one tautomer.
-
Self-Validation Check: LC-MS must show a mass shift from 254.26 to 164.14 (
165.1), indicating complete deprotection.
-
-
Step 2: Amination
-
Action: React the resulting quinazolinone with
and DIPEA to re-form the 4-chloro intermediate, then immediately react with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 80 °C. -
Self-Validation Check: The final 4-anilino-5-fluoroquinazoline will precipitate out of the isopropanol solution as an HCl salt upon cooling. Filtration and
NMR validation will show the disappearance of the benzyl singlet (~5.5 ppm) and the appearance of broad aniline NH and aromatic signals.
-
Biological Application: RTK Pathway Inhibition
Derivatives synthesized from 4-(Benzyloxy)-5-fluoroquinazoline are primarily deployed as inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR, HER2, and Src/Abl[2]. The 4-anilino group binds deeply within the ATP pocket, while the quinazoline core mimics the adenine ring of ATP.
Mechanism of action for 5-fluoroquinazoline derivatives in RTK signaling pathways.
By utilizing the 4-(Benzyloxy)-5-fluoroquinazoline scaffold, researchers can systematically explore the Structure-Activity Relationship (SAR) of the C6 and C7 positions, ultimately optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation oncology drugs.
References
- "329699-88-9_4-(Benzyloxy)-5-fluoroquinazolineCAS号", ChemSrc,
- "Novel Synthesis of Differentially Substituted 5,7-Dialkoxyquinazolin-4-ones", Taylor & Francis Online,
- "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
- "Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors", PMC - NIH,
- "5-Fluoroquinazoline | 16499-43-7", Sigma-Aldrich,
Sources
- 1. 329699-88-9_4-(Benzyloxy)-5-fluoroquinazolineCAS号:329699-88-9_4-(Benzyloxy)-5-fluoroquinazoline【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
